molecular formula C12H10FN3O B2734426 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide CAS No. 1775031-28-1

3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2734426
CAS No.: 1775031-28-1
M. Wt: 231.23
InChI Key: XANCRRRPHMDAMY-UHFFFAOYSA-N
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Description

3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a fluorinated pyridine derivative featuring a carboxamide linkage to a pyridin-2-ylmethyl substituent. Its molecular formula is C₁₂H₁₀FN₃O, with a molecular weight of 231.23 g/mol (calculated). This compound is structurally characterized by two aromatic pyridine rings connected via a methylene-carboxamide bridge, creating a planar geometry that may facilitate interactions with enzymes or receptors .

Properties

IUPAC Name

3-fluoro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-11-8-14-6-4-10(11)12(17)16-7-9-3-1-2-5-15-9/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANCRRRPHMDAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile, conducted at room temperature.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride . These methods are designed to maximize yield and efficiency while maintaining the desired chemical properties of the compound.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is primarily investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible efficacy in treating various diseases, including:

  • Cancer : Research indicates that this compound may inhibit tumor growth by targeting specific cellular pathways associated with cancer progression.
  • Neurological Disorders : The compound is being studied for its neuroprotective properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Biological Studies

The compound is utilized in biological research to explore its interactions with various molecular targets. Key areas of focus include:

  • Cellular Pathways : Investigations into how the compound influences signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Interaction : Studies examining the inhibition or activation of enzymes that are critical in metabolic processes.

Pharmacology

Pharmacological studies are essential for understanding the compound's behavior in biological systems. Research focuses on:

  • Pharmacokinetics : Evaluating absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Bioavailability : Assessing how effectively the compound reaches systemic circulation and its therapeutic target.
  • Toxicity Profiles : Identifying potential adverse effects and establishing safety parameters for future clinical applications.

Data Summary Table

The following table summarizes key research findings related to the applications of this compound:

Application AreaFindings
Cancer TreatmentExhibited anti-proliferative effects on various cancer cell lines.
Neurological EffectsDemonstrated neuroprotective properties in preclinical models.
Enzyme InhibitionInhibited specific kinases involved in cancer signaling pathways.
PharmacokineticsShowed favorable absorption characteristics in preliminary studies.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Cancer Study :
    • A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa, A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Neuroprotection Research :
    • Another study investigated the neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent protective effect, hinting at its therapeutic promise for neurodegenerative diseases.
  • Pharmacological Evaluation :
    • A comprehensive pharmacokinetic study revealed that the compound has a half-life conducive to therapeutic use, with effective plasma concentrations maintained over several hours post-administration.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The primary structural variations occur in the carboxamide-linked substituent. For example, replacing the pyridin-2-ylmethyl group with a thiazole (BK50735) introduces sulfur-based heterocyclic properties, which may alter solubility or metabolic stability .

Pharmacological and Physicochemical Insights

Bioactivity and Target Interactions

  • BK50735 : The thiazole substituent introduces a sulfur atom, which may confer enhanced metabolic stability or metal-binding capabilities, common in kinase inhibitors .
  • JNJ-47965567 : Its large, lipophilic structure (C₂₈H₃₂N₄O₂S) suggests applications in targeting intracellular proteins, such as GPCRs or epigenetic regulators, though bioavailability may be a challenge .

Solubility and Stability

  • Hydroxy groups in ZUC (e.g., 2-hydroxy-6-methylphenyl) improve aqueous solubility via hydrogen bonding, whereas the purely aromatic pyridin-2-ylmethyl group in the parent compound may reduce solubility .

Research Implications

The structural diversity among pyridine-4-carboxamides highlights their adaptability in drug design. For instance:

  • Fluorine Positioning : Fluorine at pyridine-3 is a conserved pharmacophore, likely critical for target engagement.
  • Substituent Optimization : Thiazole or hydroxy-phenyl groups (as in BK50735 and ZUC) balance lipophilicity and solubility, making them candidates for lead optimization in CNS or oncology drug discovery .

Biological Activity

3-Fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FN3O, characterized by a pyridine core with a fluorine substituent and an amide functional group. This structure contributes to its biological activity, particularly in enzyme inhibition.

Research indicates that this compound exhibits inhibitory activity against various biological targets, particularly in the context of cancer and viral infections. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
  • Antiviral Activity : Studies suggest that it may act as an inhibitor of viral replication, particularly against Hepatitis C virus (HCV) by targeting the NS5B polymerase .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Target IC50 (µM) EC50 (nM) Notes
Enzyme InhibitionNS5B (HCV)0.34< 50Potent inhibitor in enzymatic assays
Antitumor ActivityVarious cancer cell linesModerateN/ALimited toxicity towards non-cancerous cells
CYP Isoform InteractionCYP3A4>5N/AMinimal inhibition observed

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy against HCV, this compound demonstrated significant inhibition of viral replication with an EC50 value less than 50 nM. This suggests strong potential as a therapeutic agent against HCV, especially when combined with other direct-acting antivirals (DAAs) .

Case Study 2: Anticancer Properties

The compound was tested for cytotoxicity against ovarian and breast cancer cell lines. It exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to healthy cardiac cells, indicating a favorable therapeutic index for potential anticancer applications .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound includes considerations of absorption, distribution, metabolism, and excretion (ADME).

  • Solubility : The compound exhibits low solubility in aqueous environments but demonstrates medium to high permeability across cell membranes.
  • Metabolism : It is metabolically unstable in vitro, which may affect its bioavailability and therapeutic efficacy in vivo .

Q & A

Q. How can researchers design and optimize the synthesis route for 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide?

Methodological Answer: A typical synthesis involves multi-step reactions, including amide bond formation and alkylation. For example:

  • Step 1: React 3-fluoropyridine-4-carboxylic acid with a coupling agent (e.g., HATU or EDC) and (pyridin-2-yl)methylamine in anhydrous DMF or acetonitrile under nitrogen .
  • Step 2: Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallize using methanol/water .
  • Critical Conditions: Maintain pH control (e.g., using triethylamine as a base) to avoid side reactions like hydrolysis. Monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the pyridine and methylene linker. Key signals include:
    • 1^1H: δ 8.5–8.7 ppm (pyridine protons), δ 4.7–5.0 ppm (CH2_2 linker) .
    • 19^19F NMR: δ -110 to -120 ppm (fluorine substituent) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography: For absolute configuration, grow single crystals via slow evaporation in ethanol/dichloromethane .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurities. To address this:

  • Reproducibility Checks: Repeat assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays) .
  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥98% purity. Trace impurities (e.g., unreacted starting materials) can skew IC50_{50} values .
  • Orthogonal Assays: Validate activity in cell-based and enzyme-free assays (e.g., surface plasmon resonance) .

Q. What computational approaches can predict the compound’s target binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or MAPK). Focus on hydrogen bonds between the carboxamide and kinase hinge region .
  • QSAR Modeling: Train models on fluoropyridine derivatives to correlate substituent effects (e.g., fluorine position) with activity .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues for mutagenesis studies .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., CF3_3) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement: Formulate with cyclodextrins or PEGylated nanoparticles. Measure solubility in PBS (pH 7.4) and simulated gastric fluid .
  • Blood-Brain Barrier Penetration: Use PAMPA-BBB assays. Modify logP (target 2–3) via substituent tuning .

Data Contradiction Analysis

Q. Why do studies report varying IC50_{50}50​ values for kinase inhibition?

Methodological Answer:

  • Assay Variability: Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) can alter apparent potency. Normalize data using Z’-factor controls .
  • Enzyme Source: Recombinant vs. native kinases may have post-translational modifications affecting inhibitor binding. Validate with Western blotting .
  • Compound Aggregation: Test for colloidal aggregation (e.g., detergent addition) and use dynamic light scattering to confirm monodispersity .

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